REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5]([N+:10]([O-])=O)=[CH:4][CH:3]=1.[NH4+].[OH-].[O-:15]S(S([O-])=O)=O.[Na+].[Na+]>O>[NH2:10][C:5]1[C:6]([C:8]([NH2:9])=[O:15])=[N:7][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
2.54 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)C#N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.61 mL
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Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring for 20 min at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 3 hours at room temperature
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Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The filtercake was dried under vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1)Cl)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.67 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |